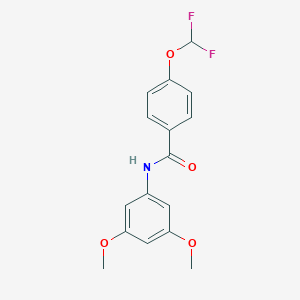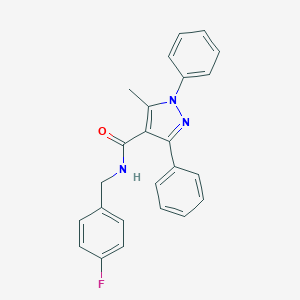![molecular formula C25H22N2O3S2 B455212 methyl 2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B455212.png)
methyl 2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-({[2-(5-ethylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a quinoline and thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. The process begins with the preparation of the quinoline and thiophene intermediates. The quinoline derivative can be synthesized through a Friedländer reaction, which involves the condensation of aniline with a carbonyl compound in the presence of an acid catalyst. The thiophene moiety can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and the development of more efficient catalysts to streamline the synthesis process .
化学反応の分析
Types of Reactions
Methyl 2-({[2-(5-ethylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, tetrahydroquinoline derivatives, and halogenated thiophene derivatives .
科学的研究の応用
Methyl 2-({[2-(5-ethylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent due to its unique structural features.
作用機序
The mechanism of action of methyl 2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiophene ring can interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety and have similar biological activities.
Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene moiety and are used for their anti-inflammatory and anesthetic properties.
Uniqueness
Methyl 2-({[2-(5-ethylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of quinoline and thiophene moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C25H22N2O3S2 |
|---|---|
分子量 |
462.6g/mol |
IUPAC名 |
methyl 2-[[2-(5-ethylthiophen-2-yl)quinoline-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H22N2O3S2/c1-3-14-11-12-21(31-14)19-13-17(15-7-4-5-9-18(15)26-19)23(28)27-24-22(25(29)30-2)16-8-6-10-20(16)32-24/h4-5,7,9,11-13H,3,6,8,10H2,1-2H3,(H,27,28) |
InChIキー |
OQYDFAVHLKDCCC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC |
正規SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-bromophenoxy)methyl]-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)benzamide](/img/structure/B455130.png)
![4-[(2-bromophenoxy)methyl]-N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}benzamide](/img/structure/B455131.png)
![(2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455132.png)
![2-Amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B455134.png)
![ethyl 2-amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B455135.png)
![5-Benzyl-2-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-3-thiophenecarboxamide](/img/structure/B455138.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-[(2-bromophenoxy)methyl]benzamide](/img/structure/B455140.png)
![Methyl 4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B455141.png)
![2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B455142.png)


![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B455149.png)
![(2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455151.png)
![(2E)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455152.png)
